![molecular formula C11H15NO4 B2781952 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-butyric acid CAS No. 335393-89-0](/img/structure/B2781952.png)
4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
The exact mechanism of action of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-butyric acid is not yet fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is involved in the glycolytic pathway. Inhibition of GAPDH leads to decreased glycolytic activity and increased levels of intracellular ATP, which can lead to decreased inflammation and increased cell survival. In addition, this compound has been shown to inhibit the enzyme phosphoenolpyruvate carboxykinase (PEPCK), which is involved in gluconeogenesis. Inhibition of PEPCK leads to decreased gluconeogenesis and increased glucose uptake by cells.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been found to have anti-inflammatory, anti-oxidative, and anti-cancer activities, as well as to be involved in the regulation of glucose metabolism and brain function. In addition, this compound has been found to have neuroprotective and neuroregenerative effects, as well as to be involved in the regulation of blood pressure and lipid metabolism.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-butyric acid in laboratory experiments is that it is an easily synthesized compound with a wide range of biological activities. Furthermore, this compound has been shown to be safe and non-toxic at low concentrations. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is unstable in solution and is susceptible to hydrolysis. In addition, this compound has a low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-butyric acid. These include further investigation into the biochemical and physiological effects of this compound, as well as its potential therapeutic applications. Additionally, further research into the mechanism of action of this compound is needed in order to fully understand its biological effects. Finally, further research into the synthesis of this compound and its derivatives is needed in order to improve the efficiency of its production.
Synthesis Methods
4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-butyric acid can be synthesized in the laboratory by the reaction of l-alanine with formaldehyde in the presence of an acid catalyst. This reaction yields a mixture of the 2,5-dimethyl-furan-3-carbonyl-amino-butyric acid and the corresponding 2,3-dimethyl-furan-3-carbonyl-amino-butyric acid. The two isomers of this compound can then be separated by chromatography. This compound can also be synthesized in a one-step reaction using a combination of l-alanine, formaldehyde, and an acid catalyst. This method yields a higher yield of this compound than the two-step method.
Scientific Research Applications
4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-butyric acid has been studied extensively in the past few decades and has been found to have a wide range of biological activities, including anti-inflammatory, anti-oxidative, anti-cancer, and anti-diabetic properties. This compound has also been found to be involved in the regulation of several physiological processes, including blood pressure, glucose metabolism, and brain function. This compound has been used in a variety of scientific studies, including the investigation of its anti-inflammatory and anti-cancer activities, its role in the regulation of glucose metabolism, and its potential role in the treatment of neurological disorders.
properties
IUPAC Name |
4-[(2,5-dimethylfuran-3-carbonyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-7-6-9(8(2)16-7)11(15)12-5-3-4-10(13)14/h6H,3-5H2,1-2H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTLPGFYQHBOMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide](/img/structure/B2781869.png)
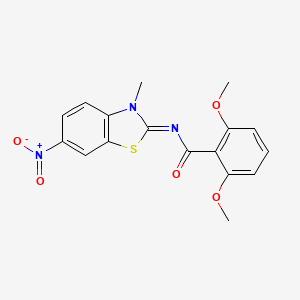
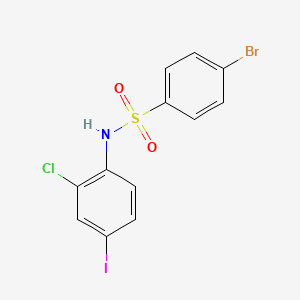

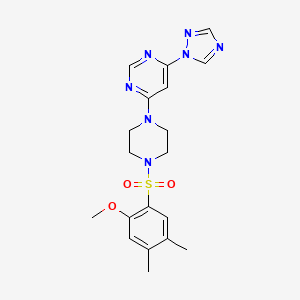
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2781875.png)
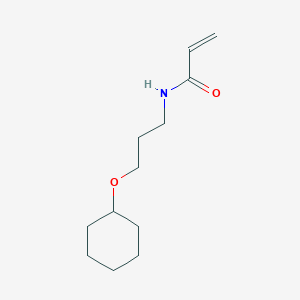
![[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2781880.png)
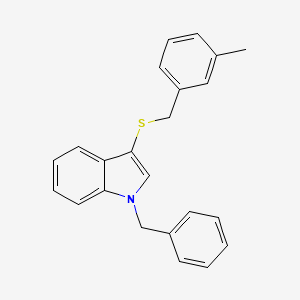

![3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,6-dichlorobenzyl)oxime](/img/structure/B2781886.png)
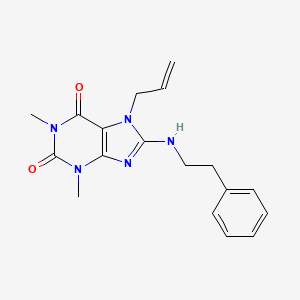

![N-(2-fluorophenyl)-N'-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea](/img/structure/B2781890.png)